molecular formula C16H32N2 B14403202 N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine CAS No. 88653-66-1

N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine

Cat. No.: B14403202
CAS No.: 88653-66-1
M. Wt: 252.44 g/mol
InChI Key: KXIJFCXCHHSZHN-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 1-methylcyclohexylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine depend on the specific reaction and conditions used. For example, oxidation reactions may yield amine oxides, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.

    Biology: In biological research, the compound is investigated for its potential as a building block for the synthesis of bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal ions to form active catalytic species. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved can vary depending on the context and the specific interactions of the compound.

Comparison with Similar Compounds

N~1~,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    N,N’-Dimethylcyclohexane-1,2-diamine: This compound has similar structural features but differs in the substitution pattern on the nitrogen atoms.

    N,N’-Diethylethane-1,2-diamine: This compound has ethyl groups instead of cyclohexyl groups, leading to different chemical and physical properties.

The uniqueness of N1,N~2~-Bis(1-methylcyclohexyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

88653-66-1

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

N,N'-bis(1-methylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C16H32N2/c1-15(9-5-3-6-10-15)17-13-14-18-16(2)11-7-4-8-12-16/h17-18H,3-14H2,1-2H3

InChI Key

KXIJFCXCHHSZHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCCNC2(CCCCC2)C

Origin of Product

United States

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